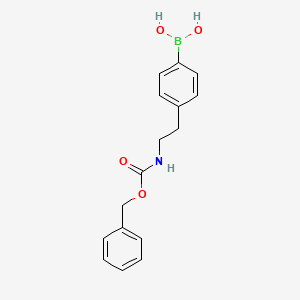

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid

Description

BenchChem offers high-quality 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BNO4/c19-16(22-12-14-4-2-1-3-5-14)18-11-10-13-6-8-15(9-7-13)17(20)21/h1-9,20-21H,10-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIWCYGAUHQBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657403 | |

| Record name | [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-40-1 | |

| Record name | [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid

Introduction

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a derivative of phenylboronic acid, it serves as a versatile building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds. The molecule's structure is characterized by three key features: a phenylboronic acid moiety, a flexible ethyl linker, and an amine functional group protected by a benzyloxycarbonyl (Cbz or Z) group. This unique combination makes it a valuable intermediate for synthesizing complex molecules, including novel pharmaceutical candidates and functional materials.[1][2]

Boronic acids and their derivatives are increasingly recognized for their broad biological activities and applications in precision medicine, acting as sensors, delivery systems, and therapeutic agents.[3][4] The Cbz-protected amine in this specific molecule allows for selective chemical transformations, enabling its incorporation into peptide chains or other advanced molecular architectures. This guide provides an in-depth overview of its core physical properties, handling protocols, and a standard characterization workflow to support its effective use in a research and development setting.

Section 1: Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and structural features.

-

IUPAC Name: [4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid[]

-

CAS Number: 957034-40-1[1]

The structure comprises a central benzene ring substituted at the 1- and 4-positions. The boronic acid group [-B(OH)₂] provides the reactive site for cross-coupling reactions, while the Cbz-protected aminoethyl group [-CH₂CH₂NH(Cbz)] offers a handle for further functionalization.

Caption: Structure of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid.

Section 2: Physicochemical Properties

A summary of the key physical and chemical properties is provided below. It is important to note that while some data are reported directly for this compound, others are inferred from structurally related phenylboronic acids due to limited availability in public literature.

| Property | Value | Source / Comment |

| Molecular Weight | 299.13 g/mol | [1] |

| Density | 1.23 g/cm³ | [] |

| Appearance | White to off-white crystalline powder | Inferred from related phenylboronic acids.[2][7][8] |

| Melting Point | Not specified. | Requires experimental determination. Related compounds melt over a wide range (e.g., Phenylboronic acid: 216-219 °C[7][8]; 4-(Ethoxycarbonyl)phenylboronic acid: 160 °C (dec.)[2]). |

| Solubility | Not specified. | Likely has low solubility in water and higher solubility in organic solvents like methanol, DMSO, and chloroform, based on its structure and data for related compounds.[8] |

| pKa | Not specified. | Expected to be similar to phenylboronic acid (pKa = 8.83), with minor shifts due to the para-substituent.[7][8] |

Section 3: Handling, Storage, and Stability

The integrity and reactivity of boronic acids are highly dependent on proper handling and storage. The boronic acid functional group is susceptible to dehydration to form boroxines (anhydrides) and can be sensitive to oxidation.

-

General Stability: Phenylboronic acids are known to be hygroscopic and air-sensitive.[9][10] Exposure to moisture can lead to degradation and affect reactivity.

-

Storage Conditions: To maintain product quality and ensure experimental reproducibility, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[9] It is recommended to keep the container tightly sealed in a dry, well-ventilated, and refrigerated environment.[9][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to hazardous reactions or decomposition.[9]

Section 4: Experimental Protocol: Characterization by ¹H NMR Spectroscopy

Verifying the identity and purity of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid before use is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this purpose.

Causality and Rationale: ¹H NMR provides a detailed "fingerprint" of the molecule by mapping the chemical environment of all hydrogen atoms. The chemical shift, integration, and splitting pattern of each signal must align with the expected molecular structure. DMSO-d₆ is a preferred solvent as it readily dissolves the compound and allows for the observation of exchangeable protons (from -OH and -NH), which might otherwise be broadened or absent in other solvents.

Caption: Standard workflow for structural verification via ¹H NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry NMR tube. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Secure the cap and vortex the tube until the solid is completely dissolved.

-

Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz). The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be carefully phased and baseline corrected.

-

Spectral Analysis (Expected Results):

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, typically downfield, which is concentration-dependent.

-

Aromatic Protons: Two sets of doublets in the ~7.2-7.8 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

Cbz Aromatic Protons: A multiplet in the ~7.3 ppm region, integrating to 5 protons.

-

Cbz Methylene Protons (-OCH₂Ph): A singlet around ~5.0 ppm, integrating to 2 protons.

-

Amide Proton (-NH-): A triplet or broad signal, the position of which can vary.

-

Ethyl Protons (-CH₂CH₂-): Two multiplets, a triplet of triplets or quartet for the methylene group adjacent to the amine and a triplet for the methylene group attached to the phenyl ring, typically in the ~2.7-3.4 ppm range.

-

This self-validating protocol confirms the compound's identity if and only if the observed spectrum matches these expected features.

Section 5: Applications in Research and Development

The utility of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid stems from its role as a sophisticated chemical intermediate.

-

Suzuki-Miyaura Cross-Coupling: It is a prime substrate for creating biaryl structures or linking the phenyl group to various organic scaffolds, a cornerstone of modern drug discovery.[2]

-

Pharmaceutical Research: The protected amine allows for its integration into larger molecules through amide bond formation or other amine-specific chemistries after a deprotection step. This makes it a valuable building block for synthesizing targeted therapies and complex bioactive molecules.[1]

-

Fine Chemical Synthesis: Its defined structure and multiple functional handles make it an important component in the multi-step synthesis of fine chemicals and specialized polymers.[1]

Conclusion

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a high-value reagent for scientific innovation. Its physical properties—a stable solid with predictable reactivity—make it suitable for a range of applications, provided it is handled with care. Understanding its stability, storage requirements, and methods of characterization is paramount for any researcher aiming to leverage its synthetic potential. This guide provides the core technical knowledge required to confidently and effectively incorporate this versatile building block into demanding research and development workflows.

References

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

BoronPharm. (n.d.). 957034-40-1 | (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxy-phenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid. Retrieved from [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

PubMed. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Retrieved from [Link]

- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Biomaterials Science (RSC Publishing). (n.d.). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of benzyloxycyanophenylboronic esters. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

- 1. boronpharm.com [boronpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

A Senior Application Scientist's Guide to 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid (CAS: 957034-40-1)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a bifunctional synthetic building block of significant interest in pharmaceutical research and development.[1] Its structure is characterized by two key functionalities: a boronic acid moiety and a benzyloxycarbonyl (Cbz)-protected aminoethyl group. This combination makes it an invaluable reagent for introducing a protected primary amine via a stable carbon-carbon bond in complex molecule synthesis.

The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely utilized methods for the formation of C(sp²)-C(sp²) bonds.[2] The Cbz-protected amine provides a latent primary amine that is stable to a wide range of reaction conditions, including the basic media often employed in Suzuki couplings, yet can be deprotected under standard hydrogenolysis conditions. This strategic combination allows for the late-stage introduction of a critical pharmacophore, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth analysis of its synthesis, properties, and application, grounded in established chemical principles.

Physicochemical & Spectroscopic Data

A thorough understanding of a reagent's properties is fundamental to its effective use. The key data for 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 957034-40-1 | [1] |

| Molecular Formula | C₁₆H₁₈BNO₄ | [1] |

| Molecular Weight | 299.13 g/mol | [1] |

| Appearance | White to off-white solid | (Typical) |

| Density | 1.23 g/cm³ | [3] |

| Purity | Typically ≥95% | [1] |

Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally obtained spectra for this specific compound are not widely available in public databases. The following are predicted chemical shifts based on established models and analysis of structurally similar compounds. These values serve as a reliable guide for characterization.[4][5]

| ¹H NMR (Predicted, 400 MHz, DMSO-d₆) | ¹³C NMR (Predicted, 101 MHz, DMSO-d₆) |

| δ 7.85 (s, 2H, B(OH)₂) | δ 156.2 (C=O, Carbamate) |

| δ 7.75 (d, J=8.0 Hz, 2H, Ar-H ortho to B) | δ 137.4 (C, Cbz Phenyl) |

| δ 7.40 - 7.28 (m, 5H, Ar-H of Cbz) | δ 135.0 (C, Ar-C attached to B) |

| δ 7.25 (d, J=8.0 Hz, 2H, Ar-H meta to B) | δ 129.1 (CH, Ar-CH) |

| δ 7.20 (t, J=5.5 Hz, 1H, NH) | δ 128.8 (CH, Ar-CH of Cbz) |

| δ 5.02 (s, 2H, O-CH₂-Ph) | δ 128.2 (CH, Ar-CH of Cbz) |

| δ 3.30 (q, J=6.5 Hz, 2H, NH-CH₂) | δ 127.9 (CH, Ar-CH of Cbz) |

| δ 2.75 (t, J=7.0 Hz, 2H, Ar-CH₂) | δ 65.6 (CH₂, O-CH₂) |

Synthesis Pathway: A Strategic Approach

The synthesis of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is not commonly detailed in primary literature but can be reliably achieved through a logical, multi-step sequence starting from commercially available materials. The strategy involves the initial protection of an amine, followed by the introduction of the boronic acid moiety via its pinacol ester, a robust and easily purified intermediate.

Rationale Behind Experimental Choices

-

Cbz Protection: The benzyloxycarbonyl (Cbz) group is chosen for its high stability under the neutral or basic conditions required for the subsequent palladium-catalyzed borylation. It robustly protects the amine from participating in side reactions.

-

Miyaura Borylation: This reaction is the method of choice for converting aryl halides to arylboronic esters.[6] Using bis(pinacolato)diboron (B₂pin₂) yields a stable, crystalline pinacol boronate ester that is easily purified by column chromatography, which is often preferable to handling the more polar and sometimes less stable free boronic acids directly.

-

Hydrolysis: The final deprotection of the pinacol ester to the boronic acid is a standard transformation, typically achieved during aqueous workup or with mild acid, unmasking the reactive moiety for subsequent coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[2]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust, general method for the coupling of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (359 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add a solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 10 mL).

-

Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Application in Drug Discovery: An Enabling Intermediate

The utility of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is highlighted by its inclusion as an intermediate in patent literature for the synthesis of novel therapeutic agents. For instance, in patent WO2017202748A1 , this building block is cited in the preparation of complex heterocyclic compounds investigated for their potential as modulators of biological pathways relevant to disease.

In the context of this patent, the boronic acid serves as a handle to construct a larger molecular scaffold through a Suzuki coupling. The ethylamino linker, once deprotected, can act as a key interaction point with a biological target or serve as an attachment point for further diversification to optimize pharmacokinetic or pharmacodynamic properties. This exemplifies its role as a strategic tool, enabling the efficient assembly of novel chemical entities for biological screening.

Safety and Handling

As with all boronic acids, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Boronic acids can be susceptible to dehydration to form boroxines and are often moisture-sensitive.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Conclusion

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is more than a simple chemical reagent; it is a strategic component for the modern medicinal chemist. Its dual functionality allows for the reliable and controlled introduction of a protected aminoethylphenyl group into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its application in patented drug discovery programs underscores its value in generating novel molecular architectures with therapeutic potential. A firm grasp of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its capabilities in the pursuit of new medicines and materials.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Available at: [Link]

- Althagafi, I. I., Shaaban, M. R., Aldawood, A., & Farag, A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21, S499-S506.

- Merck Patent GMBH. (2017). Compounds for use in the treatment or prophylaxis of hyperproliferative and/or angiogenic disorders. WO2017202748A1.

-

BoronPharm. (n.d.). 957034-40-1 | (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Available at: [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

- Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(1), 1-81.

-

PubChem. (n.d.). (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=70701212. Available at: [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

Sources

- 1. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of contemporary medicinal chemistry, the strategic incorporation of boronic acids has paved the way for novel therapeutic agents with enhanced efficacy and specificity. Among these, 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid has emerged as a pivotal building block, offering a unique combination of a versatile boronic acid moiety for carbon-carbon bond formation and a protected aminoethyl sidechain for diverse functionalization. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in the synthesis of cutting-edge therapeutics, designed to empower researchers in their quest for next-generation pharmaceuticals.

Core Molecular and Physical Properties

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid, a white to off-white solid, is a crucial intermediate in organic synthesis, particularly within the pharmaceutical sector. Its structure features a phenylboronic acid core, substituted at the para position with a benzyloxycarbonyl (Cbz)-protected aminoethyl group. This strategic arrangement of functional groups makes it an invaluable tool for medicinal chemists.

| Property | Value | Source(s) |

| Molecular Weight | 299.13 g/mol | [] |

| Molecular Formula | C₁₆H₁₈BNO₄ | [] |

| CAS Number | 957034-40-1 | |

| IUPAC Name | [4-[2-(Benzyloxycarbonylamino)ethyl]phenyl]boronic acid | [] |

| Density | 1.23 g/cm³ (predicted) | [] |

Synthesis and Purification: A Representative Protocol

While a specific, publicly available, step-by-step synthesis protocol for 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is not extensively documented, a reliable synthesis can be adapted from established methods for preparing similar phenylboronic acids. The following protocol is a representative example based on common synthetic strategies in medicinal chemistry.

Synthetic Pathway Overview

The synthesis generally involves the protection of 2-(4-bromophenyl)ethan-1-amine with a benzyloxycarbonyl (Cbz) group, followed by a borylation reaction.

Caption: Synthetic pathway for 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid.

Experimental Protocol (Adapted)

Step 1: Cbz Protection of 2-(4-bromophenyl)ethan-1-amine

-

Dissolve 2-(4-bromophenyl)ethan-1-amine (1.0 eq) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 eq), to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude benzyl (2-(4-bromophenyl)ethyl)carbamate.

Step 2: Borylation

-

Dissolve the crude benzyl (2-(4-bromophenyl)ethyl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add an organolithium reagent, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Perform an acidic workup by adding 1M HCl to adjust the pH to approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

Purification of the crude 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is typically achieved through recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Applications in Drug Development

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a valuable intermediate in the synthesis of various therapeutic agents, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the phenylboronic acid and a variety of aryl or vinyl halides, providing a straightforward route to complex molecular scaffolds.[2]

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Several PARP inhibitors feature a biaryl core, which can be efficiently synthesized using the Suzuki-Miyaura coupling. 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid can serve as a key building block to introduce a functionalized sidechain that can interact with the adenosine pocket of the PARP enzyme, potentially enhancing potency and selectivity.[3]

Caption: General workflow for the synthesis of PARP inhibitors.

Development of Integrin Antagonists

Integrins are cell adhesion receptors that play a crucial role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis.[4][5] Small-molecule integrin antagonists have emerged as a promising therapeutic strategy. The phenethylamine scaffold present in 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a common motif in various bioactive molecules. After deprotection, the primary amine can be further functionalized to introduce pharmacophores that mimic the binding motifs of natural integrin ligands, leading to the development of potent and selective antagonists.[6][7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Protons of the ethyl group as multiplets around 2.8 and 3.4 ppm. Methylene protons of the benzyl group as a singlet around 5.1 ppm. A broad singlet for the boronic acid protons (B(OH)₂). |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. Carbonyl carbon of the Cbz group around 156 ppm. |

| HPLC | A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase used. |

| Mass Spectrometry | The expected molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound. |

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid stands as a testament to the power of rational molecular design in modern drug discovery. Its strategic combination of a versatile boronic acid handle and a readily functionalizable aminoethyl sidechain provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. As our understanding of disease pathways continues to evolve, the demand for such sophisticated building blocks will undoubtedly grow, further solidifying the importance of this compound in the development of future therapeutics.

References

-

PubChem. (n.d.). (4-(2-Aminoethyl)phenyl)boronic acid. Retrieved January 21, 2026, from [Link]

- Patel, M., et al. (2018). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry.

- Fernandes, C., et al. (2020).

- Shimaoka, M., & Springer, T. A. (2003). Therapeutic antagonists and conformational regulation of integrin function.

- Curley, G. P., et al. (1999). Integrin antagonists. Cellular and Molecular Life Sciences.

- Gentilucci, L., et al. (2019). Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives. Frontiers in Chemistry.

- Tolomelli, A., et al. (2024).

- Kłosiński, M., et al. (2022). On the Way to Selective PARP-2 Inhibitors.

- Thapa, P., et al. (2013). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Journal of Medicinal Chemistry.

- Ferraris, D., et al. (2014). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry.

- Singh, R. P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.

- U.S. Patent No. 5,780,454. (1998). Boronic ester and acid compounds.

- U.S. Patent No. 6,576,789 B1. (2003). Process for the preparation of substituted phenylboronic acids.

- Chinese Patent No. CN104277060A. (2015). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

- Buesking, A. W., et al. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 21, 2026, from [Link]

Sources

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic antagonists and conformational regulation of integrin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid, a key intermediate in pharmaceutical synthesis and organic chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive framework for solvent selection based on the molecule's structural attributes and presents a detailed, self-validating experimental protocol for precise solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Strategic Importance of Solubility

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a bifunctional molecule of significant interest, particularly in the synthesis of complex organic structures and active pharmaceutical ingredients (APIs).[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. The success of these synthetic steps—from reaction efficiency and yield to product isolation and purification—is fundamentally governed by the solubility of the boronic acid in the chosen solvent system.

An inadequate understanding of solubility can lead to several downstream challenges:

-

Poor Reaction Kinetics: Inhomogeneous reaction mixtures resulting from low solubility can lead to slow and incomplete conversions.

-

Purification Difficulties: Selecting an appropriate crystallization solvent requires precise knowledge of how solubility changes with temperature.

-

Formulation & Handling Issues: For drug development, solubility is a cornerstone of bioavailability and deliverability.

This guide moves beyond simple data reporting to explain the underlying chemical principles that dictate the solubility of this specific phenylboronic acid derivative, providing scientists with the predictive tools and experimental workflows needed for rational solvent selection and process optimization.

Theoretical Framework: Deconstructing Molecular Interactions

The solubility of a solute in a solvent is the result of a thermodynamic equilibrium driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the behavior of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid, we must first dissect its structural components and their corresponding intermolecular capabilities.

Molecular Structure and Intermolecular Forces:

The molecule can be segmented into three key functional regions, each contributing uniquely to its overall polarity and interaction potential:

-

The Boronic Acid Head (-B(OH)₂): This is a highly polar, hydrophilic group. The hydroxyl moieties are excellent hydrogen bond donors and acceptors, enabling strong interactions with protic and polar aprotic solvents like alcohols, water, and ethers.[2]

-

The Phenyl Ring Core: This aromatic ring is nonpolar and hydrophobic. It primarily engages in weaker van der Waals forces and can participate in π-π stacking interactions with aromatic solvents like toluene.

-

The Cbz-Protected Ethylamine Side Chain: This is a complex group with mixed character.

-

Amide Linkage (-C(=O)N-): The carbonyl oxygen is a hydrogen bond acceptor.

-

Benzyloxycarbonyl (Cbz) Group: Contains an aromatic ring and an ester group, adding both nonpolar and polar characteristics.

-

The interplay of these groups means the molecule is amphiphilic, possessing both polar and nonpolar regions. Its solubility is therefore highly dependent on the solvent's ability to effectively solvate all parts of the molecule.

The Challenge of Boroxine Formation:

A significant practical consideration for all boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium is solvent-dependent and complicates solubility studies, as the boroxine has markedly different solubility from the parent acid.[3] Rigorous control over the water content of solvents is therefore essential for obtaining reproducible data.[4]

Predictive Solubility Framework & Analogous Data

While precise, quantitative solubility data for 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is not widely published, we can construct a robust predictive model based on its structure and published data for simpler, analogous compounds like phenylboronic acid.[3] Phenylboronic acid itself is soluble in most polar organic solvents but poorly soluble in nonpolar hydrocarbons like hexanes and carbon tetrachloride.[2]

Table 1: Predicted Solubility of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid in Common Organic Solvents

| Solvent Class | Representative Solvents | Key Solvent Properties | Predicted Solubility | Rationale for Prediction |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Polar aprotic, H-bond acceptor | High | Ethers are excellent solvents for boronic acids, effectively solvating the -B(OH)₂ group via hydrogen bonding.[5] |

| Ketones | Acetone, 3-Pentanone | Polar aprotic, H-bond acceptor | High to Moderate | The carbonyl group interacts favorably with the boronic acid head. Phenylboronic acid shows high solubility in ketones.[3] |

| Alcohols | Methanol, Ethanol | Polar protic | Moderate | Alcohols can solvate the boronic acid group but may also compete for hydrogen bonding sites. They can react to form boronic esters.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Weakly polar | Moderate to Low | Chloroform can act as a weak hydrogen bond donor, leading to moderate solubility for some boronic acid esters.[3] |

| Aromatic | Toluene | Nonpolar | Low | The solvent can interact with the phenyl rings of the solute, but it is a poor solvent for the polar boronic acid and amide groups.[7] |

| Alkanes | Hexane, Methylcyclohexane | Nonpolar | Very Low | These solvents lack the polarity and hydrogen-bonding capability to overcome the strong solute-solute interactions of the boronic acid.[3][5] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly polar, H-bond acceptor | High | These solvents are excellent at dissolving polar compounds with hydrogen bonding potential. |

This predictive table serves as a starting point for solvent screening. For process optimization, however, experimental verification is non-negotiable.

Experimental Protocol: The Dynamic Method for Solubility Determination

To generate accurate and reproducible solubility data, the dynamic (or synthetic) method is highly recommended.[8] This technique involves heating a biphasic mixture of known composition at a slow, constant rate until the solid phase completely dissolves, an event detected by the disappearance of turbidity.[4]

Experimental Workflow Diagram

Caption: Workflow for the dynamic solubility determination method.

Step-by-Step Methodology:

-

Apparatus:

-

A jacketed glass vessel connected to a programmable thermostat for precise temperature control.

-

A magnetic stirrer and stir bar.

-

A calibrated temperature probe immersed in the sample.

-

A luminance probe or laser-based turbidity sensor directed through the vessel.

-

-

Sample Preparation:

-

Using an analytical balance, prepare a series of samples with known mole fractions of the boronic acid in the chosen solvent.

-

Ensure solvents are anhydrous to minimize boroxine formation.[4]

-

-

Measurement:

-

Place the sealed vessel in the apparatus and begin vigorous stirring to ensure suspension homogeneity.[8] The importance of stirring cannot be overstated; it ensures that the measured temperature reflects a true thermodynamic equilibrium.

-

Initiate a slow, constant heating program (e.g., 0.1-0.3 K/min).[4][8] A rapid heating rate can cause the measured clear point to overshoot the true equilibrium temperature.

-

The luminance probe continuously measures the light transmitted through the sample. As the solid dissolves, turbidity decreases and light transmission increases.

-

The "clear point" is the temperature at which the light transmission value stabilizes at its maximum, indicating complete dissolution. Record this temperature.

-

-

Data Compilation:

-

Repeat the measurement for each prepared sample of different compositions.

-

The resulting dataset of mole fraction vs. dissolution temperature constitutes the solubility curve for that specific solute-solvent system.

-

This protocol is a self-validating system. The consistency and smoothness of the resulting solubility curve are direct indicators of the quality and reproducibility of the measurements.

Causality and Logic in Solubility Studies

The design of a solubility experiment is guided by a clear logical framework that connects molecular properties to macroscopic observations.

Logical Relationship Diagram

Caption: Relationship between molecular properties and solubility.

For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy of the solute's crystal lattice (solute-solute forces) and the solvent's intermolecular forces (solvent-solvent forces). A polar, protic solvent like THF is effective because its interactions with the boronic acid group are strong enough to break apart the hydrogen-bonded network of the solid crystal. Conversely, a nonpolar solvent like hexane offers minimal favorable interactions, leaving the solute's strong crystal lattice forces dominant and resulting in very low solubility.

Conclusion

The solubility of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a complex function of its amphiphilic nature. While a theoretical framework strongly predicts high solubility in polar aprotic solvents like ethers and low solubility in nonpolar hydrocarbons, precise process control and optimization demand empirical data. The dynamic method described herein provides a robust, reliable, and self-validating protocol for generating this critical information. By integrating a deep understanding of molecular interactions with rigorous experimental practice, researchers can harness the full synthetic potential of this valuable compound.

References

-

Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 21, 2026, from [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535–4541. Available at: [Link]

-

Zhang, Y., et al. (2016). Supersaturation and solvent dependent nucleation of carbamazepine polymorphs during rapid cooling crystallization. CrystEngComm, 18, 5580-5589. Available at: [Link]

-

Domańska, U., & Leszczyński, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Semantic Scholar. Available at: [Link]

- Hall, D. G. (Ed.). (2005).

-

PubChem. (n.d.). (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Retrieved January 21, 2026, from [Link]

-

BoronPharm. (n.d.). (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Retrieved January 21, 2026, from [Link]

Sources

- 1. boronpharm.com [boronpharm.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Supersaturation and solvent dependent nucleation of carbamazepine polymorphs during rapid cooling crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid for Advanced Research and Drug Development

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid, with CAS Number 957034-40-1, is a specialized arylboronic acid that has emerged as a critical building block for researchers and scientists in the field of drug development. Its unique structure, featuring a Cbz-protected aminoethyl side chain on a phenylboronic acid core, offers a strategic advantage in the synthesis of complex molecules. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Simultaneously, the protected amine provides a latent nucleophile that can be unmasked for subsequent elaboration, making it an invaluable tool in multi-step synthetic campaigns. This guide provides an in-depth technical overview of this reagent, from its commercial availability and chemical properties to its practical applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is paramount for its effective use and storage.

| Property | Value | Source |

| CAS Number | 957034-40-1 | Multiple Suppliers |

| Molecular Formula | C₁₆H₁₈BNO₄ | [2] |

| Molecular Weight | 299.13 g/mol | [2] |

| Appearance | Typically a white to off-white solid | General Supplier Information |

| Purity | Generally available at ≥95% | [3] |

Stability and Storage: Boronic acids are known to be susceptible to dehydration to form cyclic boroxine anhydrides. While generally stable, it is recommended to store 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid in a cool, dry place under an inert atmosphere to maintain its integrity. For Suzuki-Miyaura reactions, the presence of the boroxine form is often inconsequential as it readily hydrolyzes back to the boronic acid under the reaction conditions.

Commercial Availability

A range of chemical suppliers offer 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid, ensuring its accessibility for research and development purposes. When selecting a supplier, it is crucial to consider purity, available quantities, and the provision of a comprehensive Certificate of Analysis (CoA).

| Supplier | Product Number (Example) | Noted Purity |

| BoronPharm | BP27533 | NLT 95%[3] |

| BLDpharm | BD138647 | - |

| Combi-Blocks | BB-3892 | - |

| CymitQuimica | IN-DA006BSN | Lab use only[4] |

| BOC Sciences | 957034-40-1 | - |

This is not an exhaustive list, and availability may vary. Researchers should verify with suppliers for current stock and lead times.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of biaryl and aryl-heteroaryl structures, which are prevalent in many pharmaceutical agents.

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of an aryl bromide with 4-(2-(benzyloxycarbonylamino)ethyl)phenylboronic acid. This protocol is based on established methodologies and should be optimized for specific substrates.[5][6]

Materials:

-

Aryl bromide (1.0 equiv)

-

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl bromide, 4-(2-(benzyloxycarbonylamino)ethyl)phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for a further 15-20 minutes. Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Application in PROTAC Synthesis: A Key Linker Precursor

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is an excellent starting material for the synthesis of PROTAC linkers.

The typical strategy involves:

-

Utilizing the boronic acid in a Suzuki coupling to attach the phenyl ring to a warhead (the ligand for the protein of interest) or a portion of the linker.

-

Deprotecting the Cbz-protected amine (typically by hydrogenolysis) to reveal a primary amine.

-

Coupling the newly formed amine with the E3 ligase ligand, often via an amide bond formation.

This modular approach allows for the systematic variation of linker length and composition to optimize the PROTAC's degradation activity. The phenethyl group provides a degree of rigidity and defined spatial orientation that can be beneficial for forming a stable ternary complex.[8][9]

Conclusion and Future Outlook

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a highly valuable and versatile reagent in the toolkit of medicinal chemists and drug discovery professionals. Its utility in the reliable construction of C-C bonds via Suzuki-Miyaura coupling, combined with its potential for subsequent functionalization, makes it particularly well-suited for the synthesis of complex molecules like PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-designed and readily available building blocks such as this will undoubtedly grow. The strategic application of this reagent, guided by the principles and protocols outlined in this guide, will continue to empower researchers to create novel therapeutics with enhanced potency and selectivity.

References

-

BoronPharm. (n.d.). 957034-40-1 | (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. Retrieved January 21, 2026, from [Link]

- Hughes, S. J., & Ciulli, A. (2019). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 63(4), 451–463.

- Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

-

YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. NRO Chemistry. Retrieved January 21, 2026, from [Link]

- Vale, C., & Guedes, R. C. (2020).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Page loading... [guidechem.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. youtube.com [youtube.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid: Safety, Handling, and Application

This guide provides a comprehensive overview of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid, a key building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer in-depth insights into its chemical properties, safe handling protocols, and practical applications, ensuring both safety and experimental success.

Chemical Identity and Properties

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and a carbamate-protected aminoethyl group. This structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.[1][2]

Table 1: Physicochemical Properties of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid

| Property | Value | Source |

| CAS Number | 957034-40-1 | [2][3][4] |

| Molecular Formula | C16H18BNO4 | [2][3][4] |

| Molecular Weight | 299.13 g/mol | [2][3][4] |

| Appearance | White to off-white solid | General knowledge |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

Hazard Identification and Toxicological Profile

Core Hazards of Phenylboronic Acids:

-

Acute Oral Toxicity: Phenylboronic acid is classified as harmful if swallowed (Acute Toxicity, Category 4).[5][6] Ingestion may lead to gastrointestinal irritation.[7]

-

Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[8] It is crucial to avoid contact with skin, eyes, and clothing.[9]

-

Respiratory Irritation: Inhalation of dust should be avoided as it may irritate the respiratory system.[9][10]

Expert Insight: The benzyloxycarbonyl (Cbz) protecting group and the ethylamine linker are not expected to significantly increase the acute toxicity of the molecule compared to the parent phenylboronic acid. However, as with any novel compound, it should be handled with the assumption of potential hazards until proven otherwise. Studies on various boron-containing acids suggest that most have low toxicity, with high doses required to induce significant effects.[7] Nevertheless, some boronic acids have shown potential for mutagenicity, warranting careful handling to minimize exposure.[11][12]

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when working with 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid. The following procedures are based on best practices for handling air-sensitive and hygroscopic chemical reagents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves properly.

-

Body Protection: A lab coat or chemical-resistant apron is mandatory. For larger quantities or when there is a significant risk of splashing, a full protection suit should be considered.[6]

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[5][10] If dust is generated, a NIOSH/MSHA-approved respirator is required.[5]

Storage and Incompatibility

Proper storage is critical to maintaining the integrity and reactivity of the compound.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][13] Recommended storage is refrigerated (2-8°C).[4] The compound is a hygroscopic solid and should be protected from moisture.[9][13] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended as some boronic acids are air-sensitive.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][10]

Experimental Workflow: A Step-by-Step Guide to Handling

The following workflow is designed to minimize exposure and preserve the quality of the reagent.

Caption: A typical laboratory workflow for handling the boronic acid.

Accidental Release and First Aid Measures

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Response

-

Containment: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5][9]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

-

Ventilation: Ensure the affected area is well-ventilated.[9]

First Aid

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

Caption: A decision-making workflow for managing spills.

Disposal Considerations

All waste containing 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid should be treated as hazardous chemical waste.

-

Waste Containers: Collect waste in clearly labeled, sealed containers.

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or surface water.[6][9]

Expert Insight on Boronic Acid Waste: A common laboratory practice for quenching residual boronic acids involves conversion to the more stable boronate ester. For disposal, boronic acids can sometimes be removed from reaction mixtures through a basic wash (e.g., with 1M NaOH or KOH), which converts the boronic acid to its boronate salt, increasing its aqueous solubility.[14]

Analytical and Purification Techniques

The purity of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is critical for its successful application in synthesis.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of boronic acids.[15] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) can be effective.[15][16]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used for the identification and analysis of boronic acids, though care must be taken to optimize conditions to avoid the formation of boroxines or other adducts that can complicate analysis.[16][17]

-

Purification: If impurities are present, purification can be challenging. Recrystallization is one option. Another approach involves treating the crude material with a base to form the boronate salt, which can then be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to regenerate the pure boronic acid, which can be extracted.[18][19]

Applications in Research and Drug Development

Phenylboronic acids are versatile building blocks in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[1] The specific structure of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid lends itself to several applications:

-

Peptide Synthesis and Modification: The protected amino group allows for its incorporation into peptide structures, followed by deprotection and further functionalization.

-

PROTACs and Chemical Probes: The bifunctional nature of this molecule makes it a candidate for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.

-

Scaffold for Drug Discovery: It serves as a valuable scaffold for creating libraries of compounds for screening in drug discovery programs.[1]

The boronic acid moiety itself can act as a pharmacophore, reversibly binding to diols, which are present in many biological molecules, or acting as a serine protease inhibitor.[20]

Conclusion

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is a valuable and versatile chemical tool. Its safe and effective use hinges on a thorough understanding of its properties and potential hazards. By adhering to the stringent handling, storage, and disposal protocols outlined in this guide, researchers can minimize risks and leverage the full synthetic potential of this important building block. This document serves as a dynamic resource; always consult the most recent safety data and institutional protocols before commencing work.

References

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

-

DC Fine Chemicals. 110140 - Phenylboronic acid - Safety Data Sheet. [Link]

-

Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(9), 1185. [Link]

-

Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4759-4766. [Link]

-

Medina-Franco, J. L., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Journal of the Mexican Chemical Society, 57(4), 269-275. [Link]

-

Reddit. Trying to remove a boronic acid in a workup. Help!. r/chemistry. [Link]

-

Hubbard, A., et al. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Regulatory Toxicology and Pharmacology, 118, 104815. [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

ResearchGate. Can I remove boronic acid using Work up process?. [Link]

-

Pierson, D. A., et al. (2018). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 22(10), 1403-1413. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018828118. [Link]

-

BoronPharm. 957034-40-1 | (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid. [Link]

-

Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

- Google Patents.

-

PubChem. (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid. [Link]

-

ACS Publications. Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. [Link]

-

ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boronpharm.com [boronpharm.com]

- 3. 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid [cymitquimica.com]

- 4. 957034-40-1|(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. reddit.com [reddit.com]

- 15. waters.com [waters.com]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 20. pnas.org [pnas.org]

Methodological & Application

Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling with 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Protected Aminophenyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of biaryl and aryl-heterocycle scaffolds is a foundational step in the synthesis of complex molecular architectures.[3][4] This reaction enables chemists to forge C(sp²)–C(sp²) bonds with unparalleled efficiency, accelerating the discovery and development of novel therapeutic agents and functional materials.[2][4]

This guide focuses on a particularly valuable building block: 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid . This reagent is of significant strategic interest because it incorporates a protected primary amine, a common pharmacophore, tethered to a reactive phenylboronic acid. The benzyloxycarbonyl (Cbz) protecting group provides robust protection during the palladium-catalyzed coupling, yet it can be readily removed under standard hydrogenolysis conditions post-coupling. This allows for the late-stage introduction of a reactive amine handle for further diversification, making it an ideal substrate for library synthesis and lead optimization in drug discovery programs.

These application notes provide a comprehensive overview of the mechanistic underpinnings, a detailed experimental protocol, and optimization strategies for the successful application of this reagent.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[5][6] Understanding this mechanism is paramount for rational troubleshooting and condition optimization. The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition : The cycle initiates with the active Pd(0) catalyst. This species undergoes oxidative addition into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[6][7] This step is often the rate-determining step of the entire cycle, and its efficiency is dependent on the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[1][8]

-

Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The transmetalation does not proceed without a base.[7] The base plays a multifaceted role, primarily by activating the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[9][10][11] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[7]

-

Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center couple, forming the new C-C bond of the desired biaryl product.[5][12] This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which then re-enters the catalytic cycle.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid with a generic aryl or heteroaryl halide. Optimization may be required based on the specific coupling partners.

Materials and Reagents:

-

Aryl Halide (Ar-X) (1.0 equiv)

-

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (1.2–1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1–5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed Water

Step-by-Step Methodology:

-

Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[13]

-

Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition : Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water to form a typical ratio of 4:1 to 10:1 (organic:aqueous).[5] The total solvent volume should provide a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Degassing : Sparge the resulting suspension with the inert gas for 15-20 minutes to thoroughly remove any dissolved oxygen, which can deactivate the Pd(0) catalyst.[8]

-

Catalyst Addition : While maintaining a positive inert gas pressure, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Reaction : Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80–110 °C).[5][14]

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aryl halide is consumed.

-

Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[15] Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers.

-